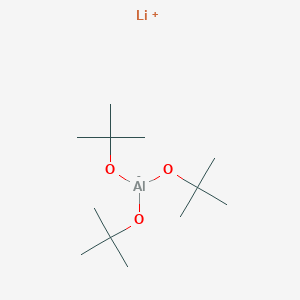

Lithium tri-tert-butoxyaluminum hydride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Lithium tri-tert-butoxyaluminum hydride is a stable, mild reducing agent widely used in organic synthesis. It is particularly effective in the selective reduction of aldehydes and ketones in the presence of esters. This compound is known for its high selectivity and stability, making it a valuable reagent in various chemical reactions .

Méthodes De Préparation

The preparation of lithium aluminum-tri-tert-butoxyhydride involves several steps:

Synthesis of Lithium Hydride: Metal sodium, lithium chloride, and hydrogen react to form lithium hydride.

Synthesis of Lithium Aluminum Hydride: Lithium hydride reacts with aluminum chloride to produce lithium aluminum hydride.

Formation of Lithium Aluminum-tri-tert-butoxyhydride: Lithium aluminum hydride reacts with tert-butanol in ether to yield lithium aluminum-tri-tert-butoxyhydride.

Analyse Des Réactions Chimiques

Lithium tri-tert-butoxyaluminum hydride undergoes various types of chemical reactions:

Reduction: It is primarily used as a reducing agent. .

Reagents and Conditions: Common reagents include imidoyl chlorides and aromatic disulfides.

Major Products: The reduction of aldehydes and ketones results in the formation of alcohols, while the reduction of acyl chlorides produces corresponding alcohols.

Applications De Recherche Scientifique

Chemical Properties and Preparation

Lithium tri-tert-butoxyaluminum hydride is a white powder with the molecular formula C12H28AlLiO3 and a molecular weight of approximately 254.27 g/mol. It is known for its stability and mild reactivity, making it suitable for selective reductions in organic chemistry. The preparation of LTBA typically involves the reaction of lithium hydride with aluminum chloride in the presence of tert-butanol .

Selective Reduction of Aldehydes and Ketones

LTBA is primarily used as a reducing agent for aldehydes and ketones, allowing for the conversion of these functional groups into their corresponding alcohols without affecting other sensitive functionalities such as esters and nitriles.

Case Study: Reduction of Aldehydes

In a study published in Organic Letters, LTBA was shown to effectively reduce various aldehydes to primary alcohols under mild conditions, demonstrating excellent functional group tolerance .

| Aldehyde | Product | Yield (%) |

|---|---|---|

| Benzaldehyde | Benzyl Alcohol | 95 |

| Octanal | Octanol | 92 |

| 4-Methylbenzaldehyde | 4-Methylbenzyl Alcohol | 90 |

Reduction of Acid Halides to Aldehydes

Another significant application of LTBA is in the reduction of acid chlorides to aldehydes. This reaction is particularly advantageous due to its selectivity, which minimizes over-reduction to alcohols.

Mechanism Overview

The mechanism involves nucleophilic attack by the hydride ion on the carbonyl carbon of the acid chloride, followed by elimination of the halide ion. This process allows for high yields of aldehydes from acid chlorides .

| Acid Chloride | Aldehyde | Yield (%) |

|---|---|---|

| Acetyl Chloride | Acetaldehyde | 88 |

| Benzoyl Chloride | Benzaldehyde | 85 |

Reduction of Imidoyl Chlorides

LTBA has also been utilized in the reduction of imidoyl chlorides to aldimines, showcasing its versatility in nitrogen-containing compounds. This application is particularly relevant in synthetic organic chemistry for the formation of key intermediates.

Example Reaction

In a recent study, imidoyl chlorides were reduced using LTBA to yield corresponding aldimines with yields exceeding 80% under optimized conditions .

Hydrozirconation-Iodination Reactions

LTBA plays a role in hydrozirconation-iodination reactions, where it facilitates the regioselective transformation of alkynes and alkenes. This method provides an efficient pathway for synthesizing complex organic molecules with high regioselectivity .

Applications in Pharmaceutical Synthesis

LTBA is increasingly recognized for its utility in pharmaceutical chemistry, particularly in the synthesis of steroidal compounds and other bioactive molecules. For instance, it has been employed in the synthesis of gemcitabine, an important drug used in cancer treatment .

Case Study: Gemcitabine Synthesis

The synthesis pathway involves using LTBA to selectively reduce ketone intermediates, leading to high yields of gemcitabine while maintaining structural integrity throughout the process.

Mécanisme D'action

The mechanism of action of lithium aluminum-tri-tert-butoxyhydride involves the transfer of hydride ions (H-) to the substrate. This transfer reduces the substrate, converting it into a more stable product. The compound’s mild reducing power allows for selective reductions without affecting other functional groups .

Comparaison Avec Des Composés Similaires

Lithium tri-tert-butoxyaluminum hydride is unique due to its high selectivity and stability. Similar compounds include:

Lithium aluminum hydride: A stronger reducing agent but less selective.

Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al): Another strong reducing agent with different selectivity.

Lithium tri-tert-butoxyaluminodeuteride: A deuterated version used in specific applications.

This compound stands out for its ability to selectively reduce aldehydes and ketones in the presence of esters, making it a preferred choice in many synthetic applications .

Propriétés

Formule moléculaire |

C12H27AlLiO3 |

|---|---|

Poids moléculaire |

253.3 g/mol |

InChI |

InChI=1S/3C4H9O.Al.Li/c3*1-4(2,3)5;;/h3*1-3H3;;/q3*-1;+2;+1 |

Clé InChI |

FMSXILLOKUGXFX-UHFFFAOYSA-N |

SMILES canonique |

[Li+].CC(C)(C)O[Al-](OC(C)(C)C)OC(C)(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.